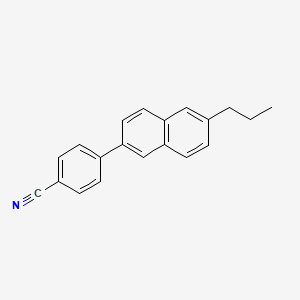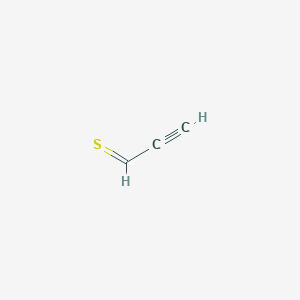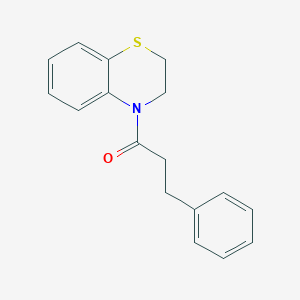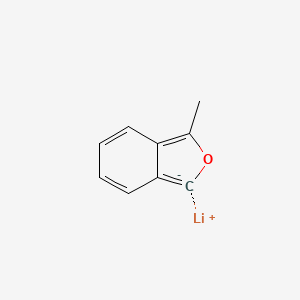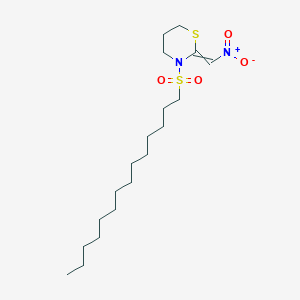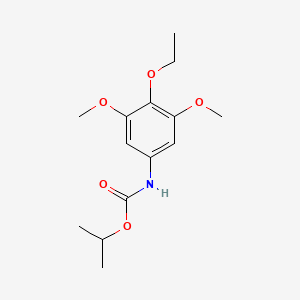![molecular formula C30H33O3P3 B14404713 Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate CAS No. 87213-54-5](/img/structure/B14404713.png)
Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate is an organophosphorus compound known for its unique structure and versatile applications. It is a bidentate ligand, meaning it can form two bonds with a metal center, making it valuable in coordination chemistry. This compound is often used in various catalytic processes and has significant importance in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate typically involves the alkylation of sodium diphenylphosphide with 1,2-dichloroethane. The reaction proceeds as follows:
2NaP(C6H5)2+ClCH2CH2Cl→(C6H5)2PCH2CH2P(C6H5)2+2NaCl
This reaction is carried out under an inert atmosphere to prevent oxidation of the phosphide. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The phosphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used to oxidize the compound to its oxide form.
Reduction: Lithium aluminum hydride (LiAlH4) is used for reduction reactions.
Substitution: Halogenated reagents and strong bases are used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Various substituted phosphonates depending on the reagents used.
Scientific Research Applications
Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to prepare metal complexes.
Industry: Used in the production of various chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate involves its ability to form stable complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating reactions by lowering the activation energy and increasing reaction rates. The compound’s bidentate nature allows it to form strong, stable bonds with metal centers, making it an effective ligand in many catalytic systems .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A similar bidentate ligand used in coordination chemistry.
Diethylphosphite: Another organophosphorus compound with different reactivity and applications.
Diphenylphosphine oxide: A related compound with similar oxidation properties.
Uniqueness
Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This versatility makes it valuable in various catalytic processes and scientific research applications, distinguishing it from other similar compounds .
Properties
CAS No. |
87213-54-5 |
|---|---|
Molecular Formula |
C30H33O3P3 |
Molecular Weight |
534.5 g/mol |
IUPAC Name |
(1-diethoxyphosphoryl-2-diphenylphosphanylethyl)-diphenylphosphane |
InChI |
InChI=1S/C30H33O3P3/c1-3-32-36(31,33-4-2)30(35(28-21-13-7-14-22-28)29-23-15-8-16-24-29)25-34(26-17-9-5-10-18-26)27-19-11-6-12-20-27/h5-24,30H,3-4,25H2,1-2H3 |
InChI Key |
VEASFCNREMZTQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


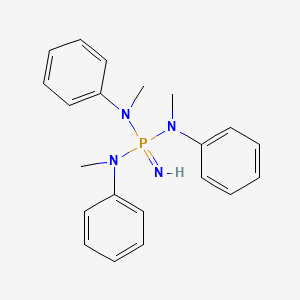
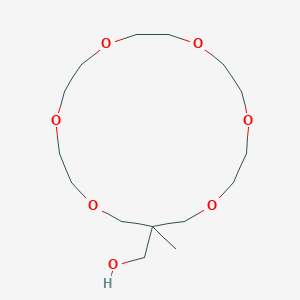
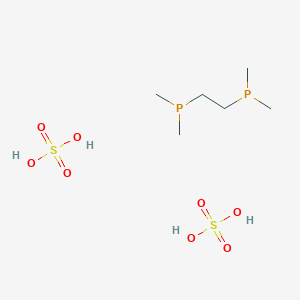
![2-Chloro-N-{(2Z)-1-hydroxy-2-[(2-hydroxyethyl)imino]-1,2-dihydropyridin-3-yl}benzamide](/img/structure/B14404666.png)
![Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14404668.png)
